molecular formula C13H13NO2 B11892676 N-(4-Hydroxy-3-methyl-1-naphthyl)acetamide CAS No. 523-68-2

N-(4-Hydroxy-3-methyl-1-naphthyl)acetamide

Cat. No.: B11892676
CAS No.: 523-68-2
M. Wt: 215.25 g/mol
InChI Key: WBCVLLLKWZXXBK-UHFFFAOYSA-N
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Description

N-(4-Hydroxy-3-methyl-1-naphthyl)acetamide is an organic compound with the molecular formula C₁₃H₁₃NO₂. It is known for its structural complexity and potential applications in various scientific fields. The compound is characterized by a naphthalene ring substituted with a hydroxy group and a methyl group, along with an acetamide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Hydroxy-3-methyl-1-naphthyl)acetamide typically involves the acetylation of 4-hydroxy-3-methyl-1-naphthylamine. The reaction is carried out using acetic anhydride as the acetylating agent in the presence of a base such as pyridine. The reaction conditions usually involve heating the mixture to facilitate the acetylation process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-(4-Hydroxy-3-methyl-1-naphthyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-Hydroxy-3-methyl-1-naphthyl)acetamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-Hydroxy-3-methyl-1-naphthyl)acetamide involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The acetamide group can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, including antimicrobial and antioxidant activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Hydroxy-3-methyl-1-naphthyl)acetamide is unique due to its specific substitution pattern on the naphthalene ring. The presence of both hydroxy and methyl groups in specific positions imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

523-68-2

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

N-(4-hydroxy-3-methylnaphthalen-1-yl)acetamide

InChI

InChI=1S/C13H13NO2/c1-8-7-12(14-9(2)15)10-5-3-4-6-11(10)13(8)16/h3-7,16H,1-2H3,(H,14,15)

InChI Key

WBCVLLLKWZXXBK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2C(=C1)NC(=O)C)O

melting_point

208 - 210 °C

physical_description

Solid

Origin of Product

United States

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